molecular formula C16H21N5O2 B15283505 methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate

methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate

Cat. No.: B15283505
M. Wt: 315.37 g/mol
InChI Key: UBFOSZDGLNMHDM-UHFFFAOYSA-N
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Description

Methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a cyclohexyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate typically involves multiple steps, starting with the preparation of the cyclohexyl and tetrazole intermediates. One common method involves the reaction of cyclohexanone with methylamine to form the corresponding methylamino cyclohexane. This intermediate is then reacted with a tetrazole derivative under specific conditions to form the tetrazole ring. Finally, the benzoate ester is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 2-methyl-5-(1-methylethenyl)-: This compound shares a similar cyclohexyl structure but lacks the tetrazole and benzoate groups.

    3-cyclohexyl-6-(methylamino)-1-methyl-1,3,5-triazine-2,4-(1H,3H)-dione: Another compound with a cyclohexyl and methylamino group but with a different ring structure.

Uniqueness

Methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate is unique due to its combination of a benzoate ester, a cyclohexyl group, and a tetrazole ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

methyl 2-[5-[1-(methylamino)cyclohexyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C16H21N5O2/c1-17-16(10-6-3-7-11-16)15-18-19-20-21(15)13-9-5-4-8-12(13)14(22)23-2/h4-5,8-9,17H,3,6-7,10-11H2,1-2H3

InChI Key

UBFOSZDGLNMHDM-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)C2=NN=NN2C3=CC=CC=C3C(=O)OC

Origin of Product

United States

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